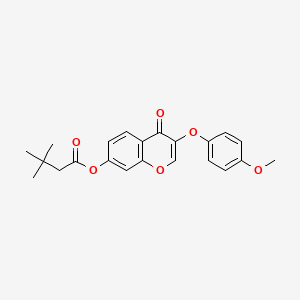![molecular formula C17H14BrNO4 B4890334 1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B4890334.png)
1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide, commonly known as MOCP, is a synthetic compound that has gained significant attention in the field of scientific research. MOCP is a member of the pyridinium group of organic compounds and is known for its ability to inhibit the activity of certain enzymes.
Wirkmechanismus
MOCP works by inhibiting the activity of certain enzymes, specifically those involved in the biosynthesis of nucleotides. This leads to a decrease in the production of DNA and RNA, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MOCP has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, MOCP has also been shown to have anti-inflammatory and anti-oxidant properties. These properties make MOCP a potential candidate for the treatment of a variety of diseases, including arthritis, Alzheimer's disease, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MOCP in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes MOCP a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using MOCP is its potential toxicity. MOCP has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on MOCP. One area of research that shows promise is the development of new cancer therapies based on MOCP. Another potential area of research is the use of MOCP in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of MOCP and its potential side effects.
Synthesemethoden
MOCP can be synthesized using a multi-step process that involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with pyridine-2,6-dione in the presence of a catalyst. The resulting product is then treated with hydrobromic acid to yield MOCP in the form of a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
MOCP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for MOCP is in the field of cancer treatment. MOCP has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes MOCP a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
8-methoxy-3-(2-pyridin-1-ium-1-ylacetyl)chromen-2-one;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14NO4.BrH/c1-21-15-7-5-6-12-10-13(17(20)22-16(12)15)14(19)11-18-8-3-2-4-9-18;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLZRAKZJRNHDZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C[N+]3=CC=CC=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(3-nitrophenyl)ethylidene]-2-quinolinecarbohydrazide](/img/structure/B4890252.png)
![1,2-bis(4-ethoxyphenyl)-3-methyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium perchlorate](/img/structure/B4890259.png)
![5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890268.png)
![diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4890270.png)
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4890281.png)


![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B4890297.png)

![5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4890305.png)

![1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4890331.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B4890344.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4890351.png)